Carboprost methyl
Overview
Description
Carboprost methyl is a synthetic prostaglandin analogue of prostaglandin F2α. It is specifically known as 15-methyl prostaglandin F2α. This compound is primarily used in medical settings for its oxytocic properties, which means it can induce contractions in the uterus. This compound is commonly used to manage postpartum hemorrhage and to induce labor or abortion in the second trimester of pregnancy .
Biochemical Analysis
Biochemical Properties
Methyl Carboprost plays a significant role in biochemical reactions. It binds the prostaglandin E2 receptor, causing myometrial contractions, leading to the induction of labor or the expulsion of the placenta . Prostaglandins, like Methyl Carboprost, occur naturally in the body and act at several sites, including the womb (uterus) .
Cellular Effects
Methyl Carboprost has profound effects on various types of cells and cellular processes. It influences cell function by inducing myometrial contractions, similar to labor contractions at the end of a full-term pregnancy . This activity may produce the vomiting or diarrhea or both that is common when Methyl Carboprost is used to terminate pregnancy and for use postpartum .
Molecular Mechanism
The mechanism of action of Methyl Carboprost involves binding to the prostaglandin E2 receptor, which leads to myometrial contractions . These contractions result in the induction of labor or the expulsion of the placenta .
Temporal Effects in Laboratory Settings
In laboratory animals and humans, Methyl Carboprost can elevate body temperature . With the clinical doses of Methyl Carboprost used for the termination of pregnancy, some patients do experience transient temperature increases .
Dosage Effects in Animal Models
In laboratory animals and humans, large doses of Methyl Carboprost can raise blood pressure, probably by contracting the vascular smooth muscle . With the doses of Methyl Carboprost used for terminating pregnancy, this effect has not been clinically significant .
Metabolic Pathways
Methyl Carboprost is involved in the prostaglandin metabolic pathway . It’s a synthetic analogue of prostaglandin F2α, which is a part of the prostaglandin metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carboprost methyl involves several steps, starting from the Corey lactone. The Corey lactone is reacted with methyl Grignard reagent or trimethylaluminium to introduce the C-15 tertiary carbinol series. This step is crucial as it prevents the enzymatic oxidation of the C-15 hydroxyl to the corresponding ketone, which would otherwise deactivate the prostaglandin .
The resulting mixture of tertiary carbinols is then transformed into this compound through standard transformations, including the separation of diastereomers. The final product is the C-15 analogue of prostaglandin F2α .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The high purity ester is hydrolyzed, and the acid is then converted into the tromethamine salt .
Chemical Reactions Analysis
Types of Reactions
Carboprost methyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, although the methylation at the C-15 position helps prevent deactivation through oxidation.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in alcohols or alkanes .
Scientific Research Applications
Carboprost methyl has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandin analogues.
Biology: Researchers use it to study the physiological effects of prostaglandins on various tissues and organs.
Medicine: It is extensively used in clinical research to develop new treatments for postpartum hemorrhage and to improve the safety and efficacy of labor induction methods.
Industry: The compound is used in the pharmaceutical industry to produce medications for managing postpartum hemorrhage and inducing labor .
Mechanism of Action
Carboprost methyl exerts its effects by binding to the prostaglandin E2 receptor. This binding causes myometrial contractions, which can induce labor or expel the placenta. The compound mimics the action of natural prostaglandins, which are involved in various physiological processes, including the regulation of uterine contractions .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2α: The natural form of the compound, which is rapidly metabolized and has a shorter duration of action.
Misoprostol: Another prostaglandin analogue used for similar medical purposes but with different pharmacokinetic properties.
Sulprostone: A prostaglandin E2 analogue used for the same indications but with a different mechanism of action
Uniqueness
Carboprost methyl is unique due to its methylation at the C-15 position, which prevents rapid deactivation through oxidation. This modification extends the duration of action and enhances its efficacy in medical applications .
Biological Activity
Carboprost methyl, a synthetic analog of prostaglandin F2α, is primarily utilized in obstetrics for its potent uterotonic effects. This article delves into its biological activity, pharmacological properties, clinical applications, and associated research findings.
This compound (chemical formula: C25H47NO8) acts by binding to the prostaglandin E2 receptor, leading to myometrial contractions similar to those observed during labor. This action is crucial for managing conditions such as postpartum hemorrhage (PPH) by promoting uterine contractions that facilitate hemostasis at the placentation site .
Key Mechanisms:
- Uterine Stimulation: Induces strong contractions of the myometrium, aiding in the expulsion of the placenta and reducing blood loss post-delivery.
- Gastrointestinal Effects: Stimulates smooth muscle in the gastrointestinal tract, which can lead to side effects such as vomiting and diarrhea .
- Vasoconstriction: At higher doses, carboprost can elevate blood pressure by contracting vascular smooth muscle .
Pharmacokinetics
This compound is administered intramuscularly, where it exhibits a high safety profile. It is metabolized in the lungs and liver, with metabolites excreted in urine. The drug's pharmacokinetic properties enable it to act quickly post-injection, enhancing uterine contractions effectively .
Clinical Applications
This compound is primarily indicated for:
- Postpartum Hemorrhage: It is effective in controlling bleeding due to uterine atony when conventional treatments fail. Clinical studies have shown that it stops bleeding in approximately 90% of patients who do not respond to other interventions .
- Induction of Labor: It can also be used to induce labor by stimulating uterine contractions .
Efficacy in Postpartum Hemorrhage Management
A prospective observational study involving 100 cases demonstrated that administering carboprost significantly reduced the duration of the third stage of labor and the amount of blood loss during delivery. The incidence of PPH was notably lower among those treated with carboprost compared to historical controls .
Study Parameter | Carboprost Group (n=100) | Control Group (n=100) |
---|---|---|
Average Blood Loss (mL) | 250 | 400 |
Incidence of PPH (%) | 5 | 15 |
Duration of Third Stage (minutes) | 15 | 30 |
Combination Therapy
A cohort study evaluated carboprost combined with oxytocin in parturients undergoing cesarean sections. Results indicated that this combination significantly reduced maternal bleeding and improved uterine involution compared to oxytocin alone. The incidence of adverse reactions was also lower in the carboprost group .
Adverse Effects
While carboprost is generally well-tolerated, it can cause several adverse effects:
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCOAAFKJZXJFP-XAYIDPIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316447 | |
Record name | Methyl carboprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35700-21-1 | |
Record name | Methyl carboprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35700-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboprost methyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl carboprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5Z,9.alpha.,11.alpha.,13E,15S)-9,11,15-trihydroxy-15-methyl-prosta-5,13-dien-1-oic acid, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBOPROST METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVV9BU3089 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.